Firocoxib

描述

属性

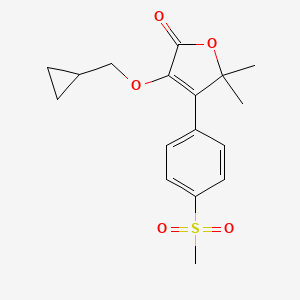

IUPAC Name |

3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULAPETWGIGNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870188 | |

| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189954-96-9 | |

| Record name | Firocoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189954-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Firocoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189954969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Firocoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Firocoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIROCOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6V2W4S4WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Derivatization of Firocoxib: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic pathways to the selective COX-2 inhibitor Firocoxib and the development of its derivatives, providing researchers and scientists with detailed experimental protocols, comparative biological data, and a mechanistic overview of its anti-inflammatory action.

This compound, a diarylheterocycle compound, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation.[1] Its therapeutic efficacy stems from its ability to selectively block the COX-2 isozyme, which is upregulated during inflammation, while sparing the constitutive COX-1 isozyme responsible for homeostatic functions. This selectivity profile reduces the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide provides a comprehensive overview of the synthesis of this compound, the development of its derivatives, and the underlying signaling pathways involved in its mechanism of action.

I. This compound Synthesis Pathway

The synthesis of this compound, chemically known as 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)-2(5H)-furanone, can be achieved through several patented routes. A common strategy involves the construction of the key intermediate, 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one, followed by alkylation.

A representative synthetic scheme is outlined below, starting from thioanisole.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

To a suspension of aluminum trichloride (B1173362) in a chlorinated solvent such as dichloromethane, isobutyryl chloride is added. Thioanisole is then added dropwise to the mixture. The reaction is stirred at room temperature until completion.

Step 2: Synthesis of 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

The product from Step 1 is brominated using elemental bromine in the same chlorinated solvent.

Step 3: Synthesis of 2-Hydroxy-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

The bromo-intermediate is then hydrolyzed using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a phase-transfer catalyst.

Step 4: Synthesis of 2-Hydroxy-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one

The sulfide (B99878) group of the intermediate from Step 3 is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide.

Step 5: Synthesis of 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one

The hydroxylated intermediate is reacted with acetoxyacetyl chloride in the presence of a base like pyridine. The resulting ester undergoes intramolecular cyclization to form the furanone ring.

Step 6: Synthesis of this compound

The final step involves the alkylation of the hydroxyl group of the furanone intermediate with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

II. This compound Derivatives and Structure-Activity Relationship

The development of this compound derivatives has been an area of active research to explore new chemical space and potentially improve upon the parent molecule's pharmacological profile. A notable approach has been the incorporation of an amide bond to enhance hydrogen bonding interactions within the COX-2 active site.[2]

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a series of this compound analogues against COX-1 and COX-2 enzymes.

| Compound | R Group | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| This compound | H | >100 | 0.08 | >1250 |

| 9a | 4-Fluorophenyl | >100 | 0.12 | >833 |

| 9d | 4-Chlorophenyl | >100 | 0.09 | >1111 |

| 9g | 4-Bromophenyl | >100 | 0.15 | >667 |

| 9j | 4-Methylphenyl | >100 | 0.21 | >476 |

| 9m | 4-Methoxyphenyl | >100 | 0.35 | >286 |

| Celecoxib | (Reference) | 15 | 0.05 | 300 |

Data adapted from a study on novel this compound analogues with balanced COX inhibition.[2]

Experimental Protocols for Derivative Synthesis and Evaluation

General Synthesis of this compound Amide Analogues:

The synthesis of the amide derivatives of this compound typically starts from the key intermediate, 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one. This intermediate is first converted to an amino-functionalized precursor, which is then acylated with various substituted benzoyl chlorides to yield the final amide derivatives.

In Vitro COX-1/COX-2 Inhibition Assay:

The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 is determined using a whole-cell assay. The concentration of prostaglandin (B15479496) E₂ (PGE₂) produced is measured by an enzyme immunoassay (EIA). The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are then calculated.

III. Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.

The anti-inflammatory effects of COX-2 inhibitors are also linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response. Prostaglandin E₂ (PGE₂), a product of the COX-2 pathway, can activate the NF-κB pathway, leading to a positive feedback loop that perpetuates inflammation. By inhibiting COX-2 and subsequently reducing PGE₂ levels, this compound can lead to the suppression of the NF-κB signaling pathway.[2][3]

IV. Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a selective COX-2 inhibitor, and the development of its derivatives. The presented synthetic pathways and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. The structure-activity relationship data for this compound analogues highlights the potential for further optimization of this important class of anti-inflammatory agents. Furthermore, the elucidation of the signaling pathways involved in this compound's mechanism of action provides a deeper understanding of its therapeutic effects and its role in modulating the inflammatory response.

References

- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of novel this compound analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Core Mechanism of Firocoxib: A Technical Guide to its COX-2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This high degree of selectivity for COX-2 over its isoform, COX-1, is central to its mechanism of action, providing potent anti-inflammatory, analgesic, and antipyretic properties while theoretically minimizing the adverse effects associated with non-selective NSAIDs.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental validation of this compound's action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

The Arachidonic Acid Cascade and the Role of Cyclooxygenase Isoforms

The primary mechanism of action of this compound is its intervention in the arachidonic acid cascade. When cellular membranes are damaged or stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid. This fatty acid then serves as a substrate for the cyclooxygenase (COX) enzymes, which catalyze its conversion into prostaglandin (B15479496) H2 (PGH2). PGH2 is a pivotal intermediate that is further metabolized by various synthases into a range of prostanoids, including prostaglandins (B1171923) (PGs), thromboxanes (TXs), and prostacyclins.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate essential physiological "housekeeping" functions.[1] These include protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[1]

-

COX-2: In contrast, COX-2 is an inducible enzyme.[3] Its expression is upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins.[3][1] The prostanoids produced by COX-2 are key mediators of pain, inflammation, and fever.[3]

The therapeutic goal of NSAIDs is to inhibit the production of pro-inflammatory prostanoids by targeting the COX enzymes. This compound's clinical efficacy stems from its highly selective inhibition of COX-2, thereby reducing pain and inflammation with a lower propensity for the gastrointestinal and renal side effects associated with the inhibition of COX-1.[2]

Quantitative Analysis of COX-2 Selectivity

The selectivity of this compound for COX-2 over COX-1 is quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme isoform. The IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency. The selectivity ratio is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity ratio signifies greater selectivity for COX-2.

| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Canine | In-vitro whole blood | 56 (± 7) | 0.16 (± 0.05) | ~380 | [3] |

| Equine | In-vitro whole blood | 20.14 - 33.1 | 0.0369 - 0.12 | 222 - 643 | [3] |

Experimental Protocols for Determining COX Inhibition

The IC50 values and selectivity ratios for this compound are determined using established in-vitro and ex-vivo experimental assays. The most common methods are the whole blood assay and enzyme-linked immunosorbent assays (ELISA).

In-Vitro Whole Blood Assay

The whole blood assay is a physiologically relevant method for assessing the COX-inhibitory activity of NSAIDs. It utilizes whole blood as the source of both COX-1 (from platelets) and COX-2 (from monocytes, after stimulation).

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in whole blood.

Methodology:

-

Blood Collection: Fresh blood is collected from the target species (e.g., canine, equine) into tubes containing an anticoagulant for the COX-2 assay, and without anticoagulant for the COX-1 assay.

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control.

-

The blood is allowed to clot, which triggers platelet activation and subsequent thromboxane (B8750289) A2 (TXA2) production via the COX-1 pathway.

-

TXA2 is unstable and rapidly metabolizes to the stable thromboxane B2 (TXB2).

-

The concentration of TXB2 in the serum is measured using a specific immunoassay (e.g., ELISA).

-

The inhibition of TXB2 production at different this compound concentrations is used to calculate the COX-1 IC50.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are pre-incubated with varying concentrations of this compound.

-

COX-2 expression in monocytes is induced by adding a pro-inflammatory stimulus, typically lipopolysaccharide (LPS).[4]

-

The stimulated blood is incubated to allow for the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway in inflammatory cells.

-

The concentration of PGE2 in the plasma is quantified using a specific immunoassay (e.g., ELISA).[4]

-

The inhibition of PGE2 production at different this compound concentrations is used to determine the COX-2 IC50.

-

Enzyme Immunoassay (ELISA) for Prostanoid Quantification

ELISA is a highly sensitive and specific method used to quantify the concentration of prostanoids (TXB2 and PGE2) produced in the whole blood assay.

Principle: Competitive Enzyme Immunoassay

Methodology:

-

Plate Coating: A microtiter plate is coated with antibodies specific for the prostanoid of interest (e.g., anti-PGE2 antibody).

-

Competitive Binding: The samples (serum or plasma from the whole blood assay) are added to the wells along with a fixed amount of enzyme-labeled prostanoid (e.g., PGE2 conjugated to horseradish peroxidase). The prostanoid in the sample and the enzyme-labeled prostanoid compete for binding to the limited number of antibody sites on the plate.

-

Washing: The plate is washed to remove any unbound prostanoids and reagents.

-

Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the plate (from the enzyme-labeled prostanoid) catalyzes a reaction that produces a colored product.

-

Colorimetric Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of the prostanoid in the original sample.

-

Standard Curve: A standard curve is generated using known concentrations of the prostanoid to accurately determine the concentration in the experimental samples.

Conclusion

This compound's mechanism of action is characterized by its high degree of selectivity for the COX-2 enzyme. This selectivity has been quantitatively established through in-vitro whole blood assays, demonstrating a significantly higher potency for inhibiting the inducible COX-2 isoform compared to the constitutive COX-1 isoform. The experimental protocols outlined in this guide, including the whole blood assay and subsequent ELISA-based quantification of prostanoids, are fundamental to the characterization of this compound and other COX-2 selective inhibitors. This targeted approach to inhibiting prostaglandin synthesis at sites of inflammation underpins the therapeutic efficacy of this compound in managing pain and inflammation in veterinary medicine. Further research into the nuanced interactions of this compound with cellular signaling pathways will continue to refine our understanding of its pharmacological profile.

References

Firocoxib's Binding Affinity to Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, demonstrates a high degree of selectivity for the cyclooxygenase-2 (COX-2) enzyme over the cyclooxygenase-1 (COX-1) enzyme. This selectivity is a key attribute, as it is associated with a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs. This technical guide provides an in-depth overview of this compound's binding affinity to COX enzymes, detailing quantitative data, experimental protocols for its determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound to COX-1 and COX-2 is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 to COX-2 is a critical measure of a drug's selectivity.

Table 1: this compound IC50 Values and Selectivity Ratios for COX-1 and COX-2

| Species | Assay Type | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |

| Horse | Whole Blood Assay | 23.7 µM | 0.0369 µM | 643[1] |

| Dog | Whole Blood Assay | - | - | 350 - 430[2][3] |

| Cat | In vitro whole blood | - | - | 58[4] |

Note: A higher selectivity ratio indicates greater selectivity for COX-2.

Table 2: Pharmacodynamic Parameters of this compound in Horses

| Parameter | Value |

| COX-2 IC50 | ~27 ng/mL |

| COX-2 IC80 | ~108 ng/mL |

Experimental Protocols for Determining Binding Affinity

Several in vitro methods are employed to determine the binding affinity and selectivity of this compound for COX enzymes. These assays can be broadly categorized into those using purified enzymes and those using whole blood.

Purified Enzyme Inhibition Assay

This method allows for the direct assessment of an inhibitor's effect on isolated COX-1 and COX-2 enzymes.

Principle: The activity of purified COX-1 or COX-2 is measured by quantifying the production of prostaglandins, typically prostaglandin (B15479496) E2 (PGE2), from the substrate arachidonic acid. The assay is performed in the presence of varying concentrations of the inhibitor (this compound) to determine the IC50 value.

Detailed Methodology:

-

Enzyme Preparation: Obtain purified recombinant human or other species-specific COX-1 and COX-2 enzymes.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of co-factors such as hematin (B1673048) and a reducing agent (e.g., L-epinephrine or glutathione).

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, co-factors, and the purified COX enzyme (either COX-1 or COX-2).

-

Add the various dilutions of this compound to the wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl or formic acid).

-

-

Quantification of Prostaglandins:

-

The amount of PGE2 produced is quantified using a validated method such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and sensitive method for detecting specific prostaglandins.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive technique allows for the precise quantification of various prostanoids.[6]

-

Fluorometric Assay: These assays utilize a probe that fluoresces upon reacting with the prostaglandin product.[7]

-

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Whole Blood Assay

The whole blood assay provides a more physiologically relevant environment for assessing COX inhibition as it includes plasma proteins and other blood components that can influence drug activity.[8][9][10]

Principle: This assay measures the inhibition of COX-1 and COX-2 activity in their native cellular environments within whole blood. COX-1 activity is typically assessed by measuring the production of thromboxane (B8750289) B2 (TXB2) during blood clotting. COX-2 activity is measured by quantifying PGE2 production in response to an inflammatory stimulus, such as lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Detailed Methodology:

-

Blood Collection: Draw fresh venous blood from the target species into tubes containing an anticoagulant (e.g., heparin for the COX-2 assay) or no anticoagulant (for the COX-1 assay).

-

COX-1 Inhibition Assay (TXB2 Measurement):

-

Aliquot whole blood into tubes.

-

Add varying concentrations of this compound.

-

Allow the blood to clot at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the samples to separate the serum.

-

Collect the serum and measure the concentration of TXB2 using ELISA or LC-MS/MS.

-

-

COX-2 Inhibition Assay (PGE2 Measurement):

-

Aliquot heparinized whole blood into tubes.

-

Add varying concentrations of this compound.

-

Add an inflammatory stimulus, such as LPS (e.g., 10 µg/mL), to induce COX-2 expression and activity.[10]

-

Incubate the blood at 37°C for an extended period (e.g., 24 hours).[10]

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and measure the concentration of PGE2 using ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for both COX-1 (TXB2 production) and COX-2 (PGE2 production) at each this compound concentration relative to the control (no inhibitor).

-

Determine the IC50 values for both enzymes by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing non-linear regression analysis.

-

Signaling Pathways

The following diagrams illustrate the general signaling pathways for COX-1 and COX-2.

Caption: Constitutive COX-1 Signaling Pathway.

Caption: Inducible COX-2 Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for determining the IC50 of this compound using a purified enzyme assay.

Caption: Purified Enzyme Inhibition Assay Workflow.

Conclusion

This compound exhibits a high and clinically significant selectivity for the COX-2 enzyme. This selectivity, as demonstrated by the large COX-1/COX-2 IC50 ratios across multiple species, underpins its favorable safety profile concerning gastrointestinal side effects. The accurate determination of these binding affinities relies on robust in vitro assays, such as purified enzyme and whole blood assays. A thorough understanding of the distinct signaling pathways of COX-1 and COX-2 is essential for the continued development and targeted application of selective NSAIDs like this compound in therapeutic settings.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Analgesic Efficacy of this compound, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Firocoxib: A Comprehensive Technical Guide on Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and solubility profile of firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the interplay between the drug's chemical nature and its behavior in various solvents.

Core Chemical Properties

This compound is a white crystalline compound belonging to the coxib class of non-narcotic, non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its chemical structure and properties are fundamental to its pharmacokinetic and pharmacodynamic behavior.

Below is a summary of its key chemical identifiers and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | [1][5] |

| Chemical Formula | C₁₇H₂₀O₅S | [1][4][6] |

| Molecular Weight | 336.4 g/mol | [1][4][6] |

| CAS Number | 189954-96-9 | [1][7] |

| Appearance | White to beige crystalline solid/powder | [4][7] |

| Melting Point | 78-80 °C | [2][8] |

| XLogP3 | 2.2 | [1][9] |

| Purity | ≥98% (by HPLC) | [7] |

Solubility Profile

The solubility of this compound is a critical factor influencing its bioavailability, which is approximately 38% in fasted dogs.[4][10] Its poor water solubility can limit oral absorption.[10] The following table summarizes the solubility of this compound in various solvents.

| Solvent | Solubility | Temperature | Source |

| Deionized Water | 4.77 ± 0.55 mg/L (after 2 h) | 25 °C | [10] |

| Deionized Water | 19.58 ± 0.35 mg/L (equilibrium at 24-48 h) | 25 °C | [10] |

| Aqueous Buffers | Sparingly soluble | Not Specified | [7] |

| DMSO | ~2 mg/mL | Not Specified | [7][11] |

| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | [7][11] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Not Specified | [7][11] |

| Methanol | Slightly soluble | Not Specified | [2] |

| Ethanol | 20 mM | Not Specified | [12] |

| Chloroform | Slightly soluble | Not Specified | [2] |

| Ethyl Acetate | Slightly soluble | Not Specified | [2] |

Experimental Protocols

The determination of this compound's properties and its quantification in various matrices rely on established analytical methods.

3.1. Solubility Determination (Shake-Flask Method)

The aqueous solubility of this compound has been determined using the shake-flask method.[10]

-

Objective: To determine the equilibrium solubility of this compound in deionized water.

-

Procedure:

-

An excess amount of this compound is added to a flask containing deionized water at a controlled temperature (25 °C).[10]

-

The flask is agitated for a set period to allow the system to reach equilibrium.

-

Aliquots of the saturated solution are withdrawn at specified time points (e.g., 2 hours and 24-48 hours).[10]

-

The withdrawn samples are filtered through a 0.45 µm filter to remove any undissolved solid particles.[10]

-

The concentration of the dissolved this compound in the filtrate is then determined using UV-Vis spectrophotometry at a wavelength of 275 nm.[10]

-

3.2. Analytical Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary methods for the analysis and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is used to determine this compound and its related substances in bulk drug batches.[13][14]

-

Column: A short fused-core biphenyl (B1667301) column (e.g., HALO, 30 × 4.6 mm i.d., 2.7-μm particle size) is used for high-speed analysis.[13]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., 0.1% H₃PO₄ in water) and an organic phase (e.g., acetonitrile).[13]

-

Detection: UV detection at 240 nm is used for quantification against an external reference standard.[13]

-

Sample Preparation: this compound is typically dissolved in a suitable organic solvent like acetonitrile (B52724).[13]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method is used for the quantitative analysis of this compound in biological matrices like plasma and urine.[15][16]

-

Sample Preparation: A 200 µL sample of plasma or urine is prepared using 96-well solid-phase extraction (SPE) plates.[15]

-

Chromatography: Isocratic reversed-phase chromatography is performed on a column such as a Phenyl-Hexyl column.[15]

-

Mobile Phase: A common mobile phase consists of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer.[15]

-

Quantification: The method provides high sensitivity, with a limit of quantification (LLOQ) of 1 ng/mL in plasma and 5 ng/mL in urine.[15]

-

3.3. Solid-State Characterization

Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are employed to investigate the solid-state properties of this compound, which can influence its dissolution and stability.[10][17] These methods have been used to confirm the amorphous state of this compound when processed into electrospun fibers, a state that can enhance its dissolution performance.[10][17]

Visualization of Physicochemical Relationships

The interplay between this compound's chemical structure and its resulting solubility is crucial for formulation development. The following diagram illustrates this logical relationship.

Caption: this compound's chemical properties influencing its solubility profile.

References

- 1. This compound | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 189954-96-9 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. medkoo.com [medkoo.com]

- 6. scbt.com [scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. echemi.com [echemi.com]

- 9. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 10. Improvement of the this compound Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. CAS # 189954-96-9, this compound, 3-(Cyclopropylmethoxy)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone - chemBlink [chemblink.com]

- 13. Determination of this compound and Its Related Substances in Bulk Drug Substance Batches of this compound by a High-Speed Reversed-Phase HPLC Method With a Short Fused-Core Biphenyl Column [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Automated liquid chromatography-tandem mass spectrometry method for the analysis of this compound in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rmtcnet.com [rmtcnet.com]

- 17. researchgate.net [researchgate.net]

Firocoxib: An In-depth Technical Guide on its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine for the management of pain and inflammation. The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. Polymorphism, the ability of a solid material to exist in two or more crystalline forms, is a key consideration in drug development. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and polymorphism of this compound, with a focus on its known solid forms and the methodologies for their characterization.

Known Polymorphic and Amorphous Forms of this compound

Currently, the scientific and patent literature describes at least two crystalline polymorphs of this compound, designated as Form A and Form B, as well as an amorphous form. While detailed single-crystal X-ray diffraction data for Form A and Form B are not publicly available, information regarding their preparation and some physicochemical properties has been disclosed.

Crystalline Polymorphs

Form A: This is one of the crystalline forms of this compound mentioned in the patent literature. Specific details regarding its crystal structure and preparation are limited.

Form B: This crystalline form is described as having advantageous properties, and methods for its preparation have been patented. These methods include the conversion from Form A and direct synthesis routes.[1]

Amorphous this compound

An amorphous form of this compound has been successfully prepared using the electrospinning technique.[2] This form is characterized by the absence of long-range molecular order, which can lead to enhanced solubility and dissolution rates compared to its crystalline counterparts.

Physicochemical Characterization

The different solid forms of this compound can be distinguished using various analytical techniques. The most common methods include Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion of a crystalline solid. For one of the crystalline forms of this compound, a sharp endothermic peak was observed at 117.5 °C , with an enthalpy of fusion of 100.5 J/g .[2] In contrast, the amorphous form does not exhibit a sharp melting peak.[2]

| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Crystalline this compound | 117.5 | 100.5 |

| Amorphous this compound | No sharp melting peak | Not applicable |

Table 1: Thermal Properties of this compound Forms

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for its identification. While specific 2θ values for Form A and Form B are not detailed in the readily available literature, the amorphous form is characterized by the absence of sharp diffraction peaks, instead showing a broad halo pattern.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible preparation and characterization of this compound's solid forms.

Preparation of this compound Polymorph Form B

A patented method for the preparation of this compound Form B involves the following steps[1]:

-

Dissolution: Dissolve 100 g of this compound in 1500 mL of methanol (B129727) in a flask at a temperature between 25 to 35°C.

-

Heating: Heat the reaction mass to a temperature of 50 to 55°C to obtain a clear solution.

-

Carbon Treatment: Add activated carbon to the solution and stir for 30 minutes.

-

Filtration: Filter the solution through a hyflow bed and wash the bed with 100 mL of hot methanol.

-

Concentration and Seeding: Concentrate the filtrate by distilling off the methanol. Add seeding material of Form B at a temperature of 50 to 55°C.

-

Crystallization: Cool the reaction mass to 25 to 30°C and stir for one hour. Further cool the mixture to 0 to 5°C and continue stirring for another hour.

-

Isolation: Filter the solid obtained and wash it with 100 mL of cold methanol.

-

Drying: Dry the isolated solid under vacuum to yield this compound Polymorph B.

Preparation of Amorphous this compound via Electrospinning

Amorphous this compound can be prepared using an electrospinning process as described in a 2019 study[2]:

-

Solution Preparation: Prepare a solution containing this compound and a suitable polymer carrier (e.g., polyvinylpyrrolidone) in an appropriate solvent.

-

Electrospinning Process: Load the solution into a syringe equipped with a needle. Apply a high voltage to create an electric field between the needle tip and a collector. As the solution is ejected from the needle, the solvent evaporates rapidly, and the polymer fibers containing amorphous this compound are deposited on the collector.

-

Characterization: The resulting fibers can be characterized by DSC and XRPD to confirm the amorphous nature of the drug.[2]

Polymorphic Screening Workflow

The identification and characterization of different polymorphic forms is a critical step in drug development. A general workflow for polymorphic screening is illustrated below.

Figure 1: General experimental workflow for the screening and characterization of drug polymorphs.

Conclusion

The polymorphism of this compound is a critical aspect of its solid-state chemistry with direct implications for its pharmaceutical properties. While the existence of at least two crystalline polymorphs (Form A and Form B) and an amorphous form is known, a complete crystallographic characterization, particularly single-crystal X-ray diffraction data, is not yet publicly available. The provided experimental protocols for the preparation of Form B and amorphous this compound, along with the summarized characterization data, offer a valuable resource for researchers and professionals in the field of drug development. Further investigation into the crystal structures of this compound's polymorphs would provide deeper insights into their structure-property relationships and aid in the rational design of robust formulation strategies.

References

Firocoxib Target Validation: A Technical Guide to Confirming COX-2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, developed for veterinary use.[1][2][3] Its therapeutic efficacy hinges on the selective inhibition of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (B1171923), while sparing the constitutive cyclooxygenase-1 (COX-1) enzyme, which is crucial for gastrointestinal and renal homeostasis.[1][4][5] This technical guide provides an in-depth overview of the target validation studies for this compound, detailing the quantitative data that substantiates its COX-2 selectivity, the experimental protocols used for validation, and the core signaling pathways involved.

Introduction: The Rationale for COX-2 Selectivity

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[5][6] Prostaglandins are key mediators of pain, inflammation, and fever.[1] However, two principal isoforms of the COX enzyme exist:

-

COX-1: A constitutively expressed "housekeeping" enzyme responsible for physiological processes such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[4][7]

-

COX-2: An inducible enzyme, typically expressed at low levels in tissues but significantly upregulated by pro-inflammatory stimuli to produce prostaglandins that mediate inflammation and pain.[1][5]

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to desired anti-inflammatory effects but also a risk of adverse effects like gastrointestinal ulceration due to the inhibition of protective COX-1. The development of coxibs, like this compound, was driven by the therapeutic goal of selectively targeting COX-2 to provide anti-inflammatory and analgesic benefits with a reduced risk of such side effects.[8][9]

Signaling Pathway: Arachidonic Acid Cascade

This compound exerts its effect by intercepting the arachidonic acid signaling pathway. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This substrate is then available for two major enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6] this compound specifically targets the COX-2 enzyme within this cascade.

Caption: Arachidonic Acid Cascade and this compound's Point of Inhibition.

Quantitative Analysis of COX-2 Selectivity

The cornerstone of this compound's target validation is the quantitative assessment of its inhibitory potency against COX-1 and COX-2. This is typically expressed as the IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index; a higher ratio indicates greater selectivity for COX-2.[10]

Table 1: In Vitro IC50 Values and Selectivity Ratios for this compound

| Species | Assay Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Canine | Whole Blood Assay | 0.16 (± 0.05) | 56 (± 7) | ~380 | [1] |

| Equine | Whole Blood Assay | 0.0369 - 0.12 | 20.14 - 33.1 | 222 - 643 |[1][11][12][13] |

Data presented as mean (± standard deviation) or range where applicable.

These data clearly demonstrate that substantially lower concentrations of this compound are required to inhibit COX-2 compared to COX-1, confirming its high selectivity in the target species.[1]

Experimental Protocols for Target Validation

Confirming the selective inhibition of COX-2 requires a multi-step experimental approach, moving from in vitro assays to in vivo models.

Caption: Workflow for this compound Target Validation.

The whole blood assay is a robust method for determining COX selectivity in a physiologically relevant environment, as it accounts for drug binding to plasma proteins.[9][14]

-

Objective: To determine the IC50 values for this compound against COX-1 and COX-2.

-

Protocol Outline:

-

COX-1 Activity Measurement:

-

Fresh heparinized whole blood is collected from the target species (e.g., dog, horse).

-

Aliquots of blood are incubated with a range of this compound concentrations or a vehicle control.

-

Blood is allowed to clot, which triggers platelet activation and thromboxane (B8750289) B2 (TXB2) production via the COX-1 pathway.

-

Serum is collected, and TXB2 levels are quantified using an enzyme immunoassay (EIA).

-

The IC50 for COX-1 is calculated from the concentration-response curve of TXB2 inhibition.[8]

-

-

COX-2 Activity Measurement:

-

Aliquots of heparinized whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.[15]

-

A pro-inflammatory stimulus, typically lipopolysaccharide (LPS), is added to induce the expression and activity of COX-2 in monocytes.[16][17]

-

The blood is simultaneously incubated with a range of this compound concentrations or a vehicle control.

-

After an incubation period (e.g., 5-24 hours), plasma is separated.[16][17]

-

Prostaglandin E2 (PGE2) levels, a primary product of COX-2 activity, are quantified by EIA.[17]

-

The IC50 for COX-2 is calculated from the concentration-response curve of PGE2 inhibition.

-

-

These assays use purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of the compound without cellular factors.

-

Objective: To determine the direct inhibitory activity of this compound on isolated COX enzymes.

-

Protocol Outline:

-

Recombinant human or species-specific COX-1 and COX-2 enzymes are used.

-

The enzyme is added to a reaction buffer containing a cofactor (e.g., heme) and a detection probe.[18][19]

-

This compound, at various concentrations, is added to the reaction wells.

-

The reaction is initiated by adding the substrate, arachidonic acid.[18][20]

-

The assay measures the generation of prostaglandin G2 (PGG2) or H2 (PGH2), often via a fluorometric or colorimetric probe.[18][19]

-

The rate of product formation is measured over time, and IC50 values are determined by comparing the activity in the presence of the inhibitor to the control.

-

This is a classic animal model used to evaluate the anti-inflammatory efficacy of NSAIDs.[21][22]

-

Objective: To demonstrate the anti-inflammatory effect of this compound in a live animal model of acute inflammation.

-

Protocol Outline:

-

Rodents (typically rats or mice) are divided into treatment groups (vehicle control, positive control like a non-selective NSAID, and this compound).[23]

-

Animals are dosed orally with the respective compounds.

-

After a set period (e.g., 60 minutes), a localized inflammation is induced by injecting a phlogistic agent, carrageenan, into the sub-plantar tissue of one hind paw.[23]

-

Paw volume (edema) is measured at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan) using a plethysmometer.[23]

-

The percentage inhibition of edema in the this compound-treated group is calculated relative to the vehicle control group, demonstrating in vivo efficacy.[21]

-

Conclusion

The target validation of this compound is supported by a robust body of evidence from a hierarchy of experimental studies. Quantitative in vitro data from whole blood assays conclusively demonstrate its high selectivity for the COX-2 enzyme over COX-1 in target species.[1] This biochemical selectivity translates into tangible anti-inflammatory effects in established in vivo models of inflammation.[21][22] The detailed protocols and clear quantitative benchmarks outlined in this guide form the basis for understanding and confirming this compound's validated mechanism of action as a potent and selective COX-2 inhibitor.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 8. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dvm360.com [dvm360.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]

- 22. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 23. scielo.br [scielo.br]

Firocoxib Pharmacophore Modeling and Analysis: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine. Its efficacy in managing pain and inflammation stems from its specific interaction with the COX-2 enzyme, a key player in the inflammatory cascade. Understanding the precise molecular features responsible for this selective inhibition is paramount for the design of novel, more potent, and safer anti-inflammatory agents. This technical guide delves into the pharmacophore modeling and analysis of this compound and related compounds, providing a comprehensive overview of the structural requirements for potent COX-2 inhibition.

The core of this guide is a detailed examination of a pharmacophore model developed for a series of furanone derivatives, a chemical class to which this compound belongs. This model elucidates the essential three-dimensional arrangement of chemical features necessary for biological activity. Furthermore, this document outlines the experimental protocols for assessing anti-inflammatory activity and presents quantitative structure-activity relationship (QSAR) data in a structured format to facilitate analysis and future drug design endeavors.

This compound and the Cyclooxygenase Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-2 by drugs like this compound allows for the mitigation of inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The signaling pathway leading to inflammation and the point of intervention for this compound is illustrated in the following diagram:

Figure 1: Simplified COX pathway and this compound's mechanism.

Pharmacophore Model for Furanone-Based COX-2 Inhibitors

A ligand-based pharmacophore model was developed for a series of 2-arylidene-4-substituted-aryl-but-3-en-4-olides, which are structurally related to this compound.[1] This model identifies the key chemical features and their spatial arrangement required for potent anti-inflammatory activity.

The optimal pharmacophore hypothesis, designated AHRR, consists of four key features:

-

One Hydrogen Bond Acceptor (A): This feature is crucial for interaction with key amino acid residues in the active site of the COX-2 enzyme.

-

One Hydrophobic Group (H): A hydrophobic region that contributes to the overall binding affinity of the molecule within the predominantly hydrophobic active site of COX-2.

-

Two Aromatic Rings (R): These aromatic moieties are essential for establishing favorable π-π stacking and other non-covalent interactions with aromatic residues in the enzyme's binding pocket.

The spatial arrangement of these features is critical for effective binding and subsequent inhibition of the enzyme.

The general workflow for developing such a ligand-based pharmacophore model is depicted below:

Figure 2: Ligand-based pharmacophore modeling workflow.

Quantitative Structure-Activity Relationship (QSAR) Data

A 3D-QSAR model was developed based on the AHRR pharmacophore hypothesis.[1] The model demonstrated a strong correlation between the predicted and experimental anti-inflammatory activities of the training set molecules. The statistical significance of the model was validated, yielding a squared correlation coefficient (R²) of 0.716.[1] The predictive power of the model was further confirmed with a test set of molecules, showing a squared predictive correlation coefficient of 0.977.[1]

The following table summarizes the experimental anti-inflammatory activity data for a selection of the furanone derivatives used in the development of the pharmacophore and 3D-QSAR models.[1]

| Compound ID | R1 Substituent | R2 Substituent | % Inhibition of Rat Paw Edema (Experimental) |

| 1 | H | 4-OCH3 | 52.3 |

| 2 | H | 4-CH3 | 48.7 |

| 3 | H | 4-F | 55.1 |

| 4 | H | 4-Cl | 58.9 |

| 5 | 4-OCH3 | 4-OCH3 | 62.5 |

| 6 | 4-OCH3 | 4-CH3 | 59.8 |

| 7 | 4-OCH3 | 4-F | 65.4 |

| 8 | 4-OCH3 | 4-Cl | 68.2 |

| 9 | 4-NO2 | 4-OCH3 | 45.6 |

| 10 | 4-NO2 | 4-CH3 | 42.1 |

| 11 | 4-NO2 | 4-F | 48.3 |

| 12 | 4-NO2 | 4-Cl | 51.7 |

Experimental Protocols

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

The anti-inflammatory activity of the furanone derivatives was evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for screening potential anti-inflammatory drugs.[1]

1. Animals:

-

Wistar albino rats of either sex, weighing between 150-200g, were used.

-

Animals were housed under standard laboratory conditions with free access to food and water.

-

The animals were fasted for 12 hours prior to the experiment.

2. Procedure:

-

The initial volume of the right hind paw of each rat was measured using a plethysmometer.

-

The test compounds were administered orally at a dose of 50 mg/kg body weight. The control group received the vehicle only.

-

After 30 minutes of drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline was injected into the sub-plantar region of the right hind paw of each rat to induce edema.

-

The paw volume was measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

3. Data Analysis:

-

The percentage inhibition of edema was calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the drug-treated group

-

Conclusion

The pharmacophore model and 3D-QSAR analysis presented in this guide provide a robust framework for understanding the structure-activity relationships of this compound and related furanone-based COX-2 inhibitors. The identified pharmacophoric features—a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings—are critical for potent anti-inflammatory activity. The quantitative data and detailed experimental protocols offer valuable resources for researchers and drug development professionals aiming to design and synthesize novel COX-2 inhibitors with improved efficacy and safety profiles. This computational and experimental approach serves as a powerful tool in the rational design of the next generation of anti-inflammatory drugs.

References

The Structure-Activity Relationship of Firocoxib: A Technical Guide for Drug Development Professionals

Introduction

Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1][2] Its efficacy stems from the targeted inhibition of the COX-2 isozyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isozyme responsible for homeostatic functions such as gastrointestinal mucosal protection.[3][4] This selectivity profile mitigates the risk of gastrointestinal adverse effects commonly associated with non-selective NSAIDs.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure-Activity Relationships of Diaryl Heterocyclic COX-2 Inhibitors

The foundational structure of this compound and other "coxibs" is a diaryl heterocycle.[5] SAR studies have consistently highlighted several key structural features that govern the potency and selectivity of these compounds for the COX-2 enzyme.[6]

-

The Diaryl System: The presence of two aromatic rings is a critical pharmacophoric element. These rings orient the molecule within the active site of the COX enzyme.

-

The Central Heterocyclic Ring: this compound possesses a furanone (lactone) core. The nature of this central ring system influences the overall conformation of the molecule and its interactions with key amino acid residues in the enzyme's active site.

-

The Sulfonyl/Sulfonamide Moiety: A hallmark of many selective COX-2 inhibitors is the presence of a para-sulfonyl (SO2CH3) or -sulfonamide (SO2NH2) group on one of the aryl rings.[5][6] This polar group is crucial for interacting with a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[6] This interaction is a primary determinant of COX-2 selectivity.

-

Substitutions on the Second Aryl Ring: Modifications to the second aryl ring can fine-tune the compound's potency and pharmacokinetic properties.

Quantitative Structure-Activity Relationship of this compound Analogs

While extensive public data on a large series of this compound analogs is limited, a recent study on novel this compound analogues provides valuable quantitative insights into the SAR of this scaffold. The following table summarizes the in vitro inhibitory activity of these analogs against ovine COX-1 and human recombinant COX-2.

| Compound | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| This compound | -CH2-cyclopropyl | >100 | 0.07 | >1428 |

| Analog 9a | -CH2-phenyl | >100 | 0.15 | >667 |

| Analog 9b | -CH2-(4-fluorophenyl) | >100 | 0.12 | >833 |

| Analog 9c | -CH2-(4-chlorophenyl) | >100 | 0.18 | >556 |

| Analog 9d | -CH2-(4-methoxyphenyl) | 8.5 | 0.09 | 94.4 |

Data derived from a study on novel this compound analogues with balanced COX inhibition. [7]

Interpretation of SAR Data:

-

The parent compound, This compound , demonstrates exceptional potency and selectivity for COX-2.

-

Replacing the cyclopropylmethyl group with various substituted benzyl (B1604629) groups (Analogs 9a-9d ) generally maintains good COX-2 inhibitory activity.

-

The introduction of a para-methoxy group on the benzyl ring (Analog 9d ) leads to a significant increase in COX-1 inhibition, resulting in a more balanced COX-1/COX-2 inhibition profile.[7] This suggests that this region of the molecule can be modified to modulate the selectivity index.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for SAR studies. The following is a detailed methodology for a common in vitro assay.

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)

This assay measures the ability of a test compound to inhibit the production of prostaglandins (B1171923) (PGE2) and thromboxane (B8750289) B2 (TXB2), as markers for COX-2 and COX-1 activity, respectively, in human whole blood.[8][9]

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for PGE2 and TXB2.

-

Incubator, centrifuge, and microplate reader.

Procedure:

-

Blood Collection: Draw venous blood into heparinized tubes.

-

Aliquoting: Aliquot the whole blood into polypropylene (B1209903) tubes.

-

Compound Incubation (COX-1): To determine COX-1 inhibition, add various concentrations of the test compound or vehicle control to the blood aliquots. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for drug-enzyme interaction.

-

Clotting (COX-1): Allow the blood to clot for 1 hour at 37°C to stimulate TXB2 production via COX-1.

-

Serum Separation (COX-1): Centrifuge the clotted blood samples and collect the serum.

-

Compound and LPS Incubation (COX-2): For COX-2 inhibition, add various concentrations of the test compound or vehicle control to fresh blood aliquots.

-

COX-2 Induction: Add LPS to the blood samples to induce COX-2 expression and PGE2 production. Incubate for 24 hours at 37°C.

-

Plasma Separation (COX-2): Centrifuge the LPS-stimulated blood samples and collect the plasma.

-

Prostanoid Measurement: Measure the concentrations of TXB2 in the serum (for COX-1 activity) and PGE2 in the plasma (for COX-2 activity) using the respective EIA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values (the concentration of compound that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins by COX-2.

Experimental Workflow for SAR Studies

The logical progression of a typical SAR study for novel COX-2 inhibitors is depicted in the following workflow diagram.

Detailed Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram provides a step-by-step visual representation of the in vitro COX inhibition assay protocol.

Conclusion

The structure-activity relationship of this compound is well-aligned with the established principles for selective COX-2 inhibition, centered around a diaryl heterocyclic scaffold and a key polar substituent. The quantitative data, though limited, underscores the importance of the substituent on the furanone ring in modulating both potency and selectivity. The provided experimental protocols and workflows offer a robust framework for the evaluation of new this compound analogs. A thorough understanding of these SAR principles is paramount for the rational design of novel, potent, and selective COX-2 inhibitors with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory activity of novel this compound analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Firocoxib Analogues: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in veterinary anti-inflammatory therapy.[1] Its efficacy has spurred considerable interest in the development of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis and biological evaluation of this compound analogues. It details synthetic methodologies, summarizes structure-activity relationships (SAR), and presents key biological activity data. Furthermore, this guide outlines the experimental protocols for crucial in vitro assays and visualizes the underlying biological signaling pathways and experimental workflows.

Introduction: The Rationale for this compound Analogue Development

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins.[2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the field. While COX-1 is crucial for physiological functions like gastrointestinal protection, COX-2 is primarily upregulated during inflammation.[3][4] This distinction led to the development of selective COX-2 inhibitors, or "coxibs," like this compound, with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

The core structure of most coxibs, including this compound, features a diarylheterocyclic scaffold.[3][5] Structure-activity relationship (SAR) studies have revealed that this central heterocyclic ring, bearing two vicinal aryl moieties, is a key pharmacophoric element for selective COX-2 inhibition.[5][6] One of the aryl rings typically possesses a sulfonamide (SO2NH2) or a methylsulfone (SO2CH3) group, which plays a critical role in binding to the active site of the COX-2 enzyme.[3]

The development of this compound analogues aims to optimize the therapeutic window by fine-tuning the balance between COX-1 and COX-2 inhibition.[1][7] Researchers are exploring modifications to the core structure to enhance interactions with key amino acid residues in the COX-2 active site, thereby improving potency and selectivity.[7] A promising strategy involves the incorporation of functionalities, such as an amide bond, to facilitate additional hydrogen bonding with residues like Tyr385 and Arg513 within the COX-2 binding pocket.[7]

Synthesis of this compound Analogues

The synthesis of this compound analogues generally follows a multi-step sequence, starting from commercially available materials. While specific pathways may vary depending on the desired analogue, a general and adaptable synthetic route is outlined below. This representative scheme is based on established methods for the synthesis of this compound and related diaryl-5-membered heterocyclic compounds.[8][9][10]

Scheme 1: General Synthetic Pathway for this compound Analogues

A common approach involves the Friedel-Crafts acylation of a substituted anisole (B1667542) with isobutyryl chloride to form a ketone intermediate. This is followed by bromination, oxidation of the thioether to a sulfone, and subsequent esterification and cyclization reactions to yield the final this compound analogue.

-

Step 1: Acylation. Thioanisole is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a suitable solvent like chloroform.

-

Step 2: Bromination. The resulting ketone is then brominated, for example, using N-bromosuccinimide (NBS).

-

Step 3: Oxidation. The thioether is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid.

-

Step 4: Esterification. The bromo-ketone is esterified with a desired alcohol, such as cyclopropylmethanol, in the presence of a base.

-

Step 5: Cyclization. The final this compound analogue is obtained through a cyclization reaction.

Biological Activity and Data

The biological activity of this compound analogues is primarily assessed through their in vitro inhibitory activity against COX-1 and COX-2 enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative this compound Analogues and Reference Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound Analogue 9d | >50 | 0.34 | >147.06 |

| Celecoxib | >50 | 0.28 | >178.57 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Rofecoxib | >100 | 25 | >4.0 |

Data compiled from multiple sources for illustrative purposes.[11][12]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.[13]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human)

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Fluorometric probe (e.g., a compound that becomes fluorescent upon oxidation by the peroxidase component of COX)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine in a 96-well plate.

-

Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly.

-

Add the test compound at various concentrations (typically in DMSO) to the wells and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically over a set period using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of this compound analogues in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced inflammatory mediators.[14][15][16]

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Reagents for Western blotting (antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin)

Procedure:

-

Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine and NO measurement, or shorter times for signaling pathway analysis).

-